Przewalskin

Overview

Description

Przewalskin is a natural compound derived from the plant Prunus mume, which is native to China. It is an alkaloid, a type of natural compound found in plants, that has a wide range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects. Przewalskin has been used in traditional Chinese medicine for centuries, and research has shown that it may be beneficial for treating a variety of conditions, including cardiovascular disease, diabetes, and cancer.

Scientific Research Applications

Novel Compounds and Their Properties

Przewalskin B and A are novel diterpenoids discovered in the Chinese medicinal plant Salvia przewalskii. Przewalskin B possesses a unique skeleton and exhibited modest anti-HIV-1 activity (Xu et al., 2006). Similarly, Przewalskin A, another novel C23 terpenoid, also showed modest anti-HIV-1 activity (Xu et al., 2006).

Synthetic Approaches

Biomimetic synthesis of Przewalskin A and Isorosmanol was achieved through a process inspired by biogenetic hypotheses, highlighting the chemical complexity and potential pharmaceutical applications of these compounds (Li et al., 2018).

Discovery of New Diterpenoids

Further research on Salvia przewalskii led to the discovery of przewalskin, a new compound, among other diterpenoids. The structural elucidation of these compounds contributes to understanding the chemical diversity of medicinal plants (Bo et al., 1991).

Total Synthesis of Przewalskin Compounds

The total synthesis of przewalskin B was achieved, showcasing advanced synthetic techniques and the potential for laboratory production of these complex molecules (Xiao et al., 2014).

Biotransformation for Przewalskinic Acid A

Research on the biotransformation of salvianolic acid B into przewalskinic acid A using a crude enzyme from Aspergillus oryzae strain demonstrates the potential for enzymatic production of valuable compounds (Liu et al., 2014).

Antihepatitis C Activity

Synthetic approaches to przewalskin also show its potential application in treating Hepatitis C, a significant global health concern (Fischer et al., 2016).

Photophysical Studies

The study of przewalskinone-B's photophysical properties and its interaction with β-Cyclodextrin provides insights into its potential as a drug carrier and its medicinal properties (Krishnaveni, 2017).

Analytical Method Development

Ultraperformance liquid chromatographic analysis of diterpenoid compounds in Salvia miltiorrhiza, including przewalskin, highlights the importance of advanced analytical methods in studying complex natural products (Li et al., 2008).

Mechanism of Action

Target of Action

Przewalskin, a novel diterpenoid, has been found to exhibit modest anti-HIV-1 activity . The primary target of Przewalskin is suggested to be the TGF-β1 pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It has been suggested that it may act by enhancing the production of free radicals in cells or by inhibiting an enzyme that protects cells from free radical damage . It has also been found to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

Biochemical Pathways

Przewalskin affects the TGF-β1 pathway, which is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting this pathway, Przewalskin can ameliorate conditions such as pulmonary fibrosis .

Result of Action

Przewalskin has been found to exhibit modest anti-HIV-1 activity . It also ameliorates conditions such as pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

properties

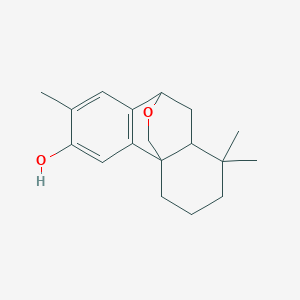

IUPAC Name |

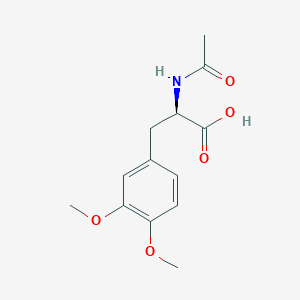

5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXIVZRYHFCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.